molecular formula C48H56N10O15S2 B12373095 H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH

H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH

Cat. No.: B12373095
M. Wt: 1077.1 g/mol
InChI Key: FXIRLIREUIBHCF-QSVFAHTRSA-N
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Description

H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is a synthetic peptide composed of the amino acids tyrosine, cysteine, aspartic acid, glutamic acid, histidine, phenylalanine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds upon oxidation, leading to the formation of a cyclic peptide.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.

Major Products Formed

    Cyclic peptides: Formed through disulfide bond formation between cysteine residues.

    Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.

    Peptide analogs: With substituted amino acids for altered biological activity.

Scientific Research Applications

H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, disulfide bond formation, and peptide interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Medical Research: Explored for its role in modulating biological pathways and its potential use in drug development.

    Industry: Utilized in the development of peptide-based materials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another synthetic peptide with a different sequence but similar structural features.

    H-Tyr-Cys-Asn: A shorter peptide with a simpler structure.

Uniqueness

H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its ability to form disulfide bonds adds to its stability and potential for various applications.

Properties

Molecular Formula

C48H56N10O15S2

Molecular Weight

1077.1 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

FXIRLIREUIBHCF-QSVFAHTRSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

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